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Compound Name:
3-Bromo-1,1-dimethoxypropan-2-

one

Cat. No.: B1601138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Bromo-1,1-dimethoxypropan-2-one, a

versatile α-halogenated ketone, in the context of its potential applications in biological research,

particularly as an enzyme inhibitor. Due to the limited availability of direct cross-reactivity

studies for this specific compound, this guide draws comparisons from the broader class of α-

haloketones and outlines experimental approaches for its characterization.

Chemical Profile and Reactivity
3-Bromo-1,1-dimethoxypropan-2-one is a multifunctional organic molecule featuring an α-

brominated ketone and an acetal functional group. This unique combination of reactive sites

makes it a valuable tool in organic synthesis. The α-haloketone moiety, in particular, is known

for its electrophilic nature, rendering the α-carbon susceptible to nucleophilic attack. This

reactivity is the basis for its potential as a covalent enzyme inhibitor.

Table 1: Physicochemical Properties of 3-Bromo-1,1-dimethoxypropan-2-one and Related

Compounds

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1601138?utm_src=pdf-interest
https://www.benchchem.com/product/b1601138?utm_src=pdf-body
https://www.benchchem.com/product/b1601138?utm_src=pdf-body
https://www.benchchem.com/product/b1601138?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Key Functional
Groups

Known
Biological
Role

3-Bromo-1,1-

dimethoxypropan

-2-one

C₅H₉BrO₃ 197.03
α-bromoketone,

Acetal

Primarily a

synthetic

intermediate

N-Tosyl-L-

phenylalanine

chloromethyl

ketone (TPCK)

C₁₇H₁₈ClNO₃S 363.85
α-chloroketone,

Sulfonamide

Irreversible

inhibitor of

chymotrypsin

and other serine

proteases

Nα-Tosyl-L-lysine

chloromethyl

ketone (TLCK)

C₁₄H₂₁ClN₂O₃S 348.85
α-chloroketone,

Sulfonamide

Irreversible

inhibitor of

trypsin and other

serine proteases

E-64 C₁₅H₂₇N₅O₅ 357.41 Epoxide, Peptide

Irreversible

inhibitor of

cysteine

proteases

Potential as an Enzyme Inhibitor: A Comparative
Overview
α-Haloketones are a well-established class of irreversible enzyme inhibitors, primarily targeting

cysteine and serine proteases. The electrophilic carbon of the halomethylketone group can

form a covalent bond with the nucleophilic residue (cysteine's thiol or serine's hydroxyl group)

in the enzyme's active site, leading to permanent inactivation.

While specific targets of 3-Bromo-1,1-dimethoxypropan-2-one have not been extensively

documented in publicly available literature, its structural similarity to other α-haloketone

inhibitors suggests a potential for similar activity.

Comparison with Known α-Haloketone Inhibitors:
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TPCK and TLCK: These compounds are classic examples of affinity labels, where a peptide-

like moiety directs the reactive chloromethylketone to the active site of specific serine

proteases. TPCK, with its phenylalanine residue, targets chymotrypsin-like proteases, while

TLCK, with a lysine residue, targets trypsin-like proteases. 3-Bromo-1,1-dimethoxypropan-
2-one lacks such a specific targeting group, suggesting it may exhibit broader reactivity or

require derivatization to achieve selectivity.

Broad Reactivity: The high reactivity of the α-bromoketone moiety could lead to off-target

effects by reacting with other nucleophilic residues on proteins. This lack of inherent

specificity is a critical consideration in drug development and necessitates thorough cross-

reactivity profiling.

Experimental Protocols for Characterization
To evaluate the potential of 3-Bromo-1,1-dimethoxypropan-2-one as an enzyme inhibitor and

to understand its cross-reactivity, a series of biochemical and proteomic assays are necessary.

Enzyme Inhibition Assays
A standard experimental workflow to assess enzyme inhibition is outlined below.
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Assay Preparation

Inhibition Assay

Data Analysis

Prepare Enzyme Stock Solution

Pre-incubate Enzyme with Inhibitor

Prepare Inhibitor Stock Solution
(3-Bromo-1,1-dimethoxypropan-2-one) Prepare Substrate Stock Solution

Initiate Reaction with Substrate

Monitor Reaction Progress
(e.g., Spectrophotometry, Fluorimetry)

Determine IC50 Value

Kinetic Analysis
(e.g., k_inact/K_I)

Click to download full resolution via product page

Caption: Workflow for a typical enzyme inhibition assay.

Protocol Details:

Reagent Preparation:

Prepare a stock solution of the target enzyme in a suitable buffer that maintains its activity

and stability.
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Prepare a stock solution of 3-Bromo-1,1-dimethoxypropan-2-one in an appropriate

solvent (e.g., DMSO).

Prepare a stock solution of the enzyme's substrate.

Assay Procedure (96-well plate format):

To each well, add the enzyme solution.

Add varying concentrations of the 3-Bromo-1,1-dimethoxypropan-2-one solution (and a

vehicle control).

Pre-incubate the enzyme and inhibitor for a defined period to allow for covalent

modification.

Initiate the enzymatic reaction by adding the substrate.

Monitor the reaction progress over time by measuring the change in absorbance or

fluorescence.

Data Analysis:

Calculate the initial reaction rates for each inhibitor concentration.

Plot the reaction rates against the inhibitor concentration and fit the data to a suitable

model to determine the IC50 value (the concentration of inhibitor required to reduce

enzyme activity by 50%).

For irreversible inhibitors, determine the second-order rate constant (k_inact/K_I) to

quantify the inactivation efficiency.

Cross-Reactivity Profiling using Activity-Based Protein
Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess the

selectivity of a covalent inhibitor across a complex proteome.
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Probe Synthesis Proteome Labeling

Reporter Tagging

Target Identification

Synthesize an Alkyne- or Azide-tagged
3-Bromo-1,1-dimethoxypropan-2-one Probe

Incubate Lysate with the Probe

Prepare Cell or Tissue Lysate

Perform Click Chemistry to Attach
a Reporter Tag (e.g., Biotin, Fluorophore)

Enrich Biotinylated Proteins

LC-MS/MS Analysis

Identify and Quantify Labeled Proteins

Click to download full resolution via product page

Caption: A typical workflow for Activity-Based Protein Profiling (ABPP).

Protocol Outline:

Probe Synthesis: Synthesize a derivative of 3-Bromo-1,1-dimethoxypropan-2-one that

incorporates a bioorthogonal handle, such as a terminal alkyne or azide, for subsequent

"click" chemistry.
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Proteome Labeling: Incubate the synthesized probe with a complex biological sample (e.g.,

cell lysate) to allow for the covalent labeling of target proteins.

Reporter Tagging: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-

promoted azide-alkyne cycloaddition (SPAAC) to attach a reporter tag (e.g., biotin for affinity

purification or a fluorophore for in-gel visualization) to the labeled proteins.

Target Enrichment and Identification:

If a biotin tag is used, enrich the labeled proteins using streptavidin beads.

Digest the enriched proteins into peptides.

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS)

to identify and quantify the proteins that were targeted by the probe.

By performing competitive ABPP experiments, where the proteome is pre-incubated with the

parent compound (3-Bromo-1,1-dimethoxypropan-2-one) before adding the tagged probe,

one can confirm the specific targets of the original molecule.

Conclusion and Future Directions
3-Bromo-1,1-dimethoxypropan-2-one, as a member of the α-haloketone class, holds

potential as a reactive probe for studying enzyme function. However, a significant lack of data

on its specific biological targets and cross-reactivity necessitates a thorough experimental

evaluation. The protocols outlined in this guide provide a framework for researchers to

characterize its inhibitory profile and identify its cellular interaction partners. Such studies are

crucial for determining the utility and limitations of this compound as a tool for chemical biology

and drug discovery. Future research should focus on systematic screening against various

enzyme classes and comprehensive proteomic profiling to build a detailed understanding of its

biological activity.

To cite this document: BenchChem. [Comparative Analysis of 3-Bromo-1,1-
dimethoxypropan-2-one in Biological Research]. BenchChem, [2025]. [Online PDF].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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